6,7-seco-angustilobine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

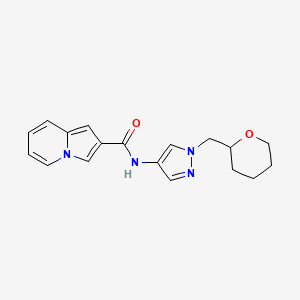

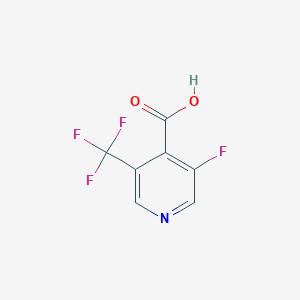

6,7-seco-angustilobine B is an indole alkaloid derived from the Alstonia plant . It is one of the examples of vallesamine alkaloids that have shown a 7-membered ring, which was formed by connecting C17 and C18 carbons .

Synthesis Analysis

The synthesis of a new alkaloid-fullerene conjugate was reported, which was carried out by photoinduced [3+2] cycloaddition of the Alstonia indole alkaloid, this compound, to fullerene[C60] under aerobic conditions .Molecular Structure Analysis

The major monoaddition photoadduct was characterized unambiguously by UV, IR, MALDI-TOFMS, and NMR experiments . The molecular formula of this compound is C20H24N2O3 .Chemical Reactions Analysis

The reaction of this compound with fullerene[C60] involves a photoinduced [3+2] cycloaddition . This reaction is part of the broader field of fullerene[C60] functionalization chemistry, which has revealed an array of reactivity .Physical And Chemical Properties Analysis

The exact mass of this compound is 340.178693 g/mol . More detailed physical and chemical properties may require further experimental analysis.科学的研究の応用

Alkaloid Isolation and Structure Elucidation

Alkaloids from Alstonia Scholaris : 6,7-seco-angustilobine B has been isolated from the leaves of Philippine Alstonia scholaris, showcasing the diversity of alkaloidal patterns in this plant species. The structure of this alkaloid was determined from spectral evidence, contributing to the understanding of natural product chemistry in this species (Yamauchi et al., 1990).

Indole Alkaloids and Structure Analysis : Further study of Alstonia scholaris leaves led to the isolation of this compound among other indole alkaloids. This research plays a critical role in the structural analysis and classification of indole alkaloids, enhancing the understanding of these compounds (Macabeo et al., 2005).

New Indole Alkaloid Discoveries : The discovery of angustilodine and angustilocine, belonging to the seco-angustilobine-B group, from Alstonia angustiloba, exemplifies the ongoing discovery of new indole alkaloids with unique structures, expanding the knowledge of natural product chemistry (Kam & Choo, 2004).

Applications in Material Science

- Synthesis with Fullerene [C60] : A novel synthesis combining this compound with fullerene [C60] to create a new alkaloid-fullerene conjugate was reported. This represents an intersection of organic chemistry and material science, exploring the potential of natural products in developing new materials (Macabeo et al., 2012).

Biological Activity and Potential Uses

Cytotoxicity Studies : Research on Alstonia angustiloba revealed the isolation of various alkaloids including this compound. One of these alkaloids, angustilobine C, showed moderate cytotoxicity towards KB cells, indicating potential uses in cancer research (Ku et al., 2011).

Vasorelaxation Properties : Alstolaxepine, a this compound-type alkaloid, demonstrated marked vasorelaxation in rat aortic rings, suggesting potential applications in cardiovascular research (Krishnan et al., 2018).

Antiplasmodial Activity : A study on Alstonia congensis root bark highlighted the antiplasmodial activity of its extracts, including this compound. This supports the use of these extracts in malaria treatment, contributing to ethnopharmacology and drug discovery (Cimanga et al., 2019).

将来の方向性

特性

IUPAC Name |

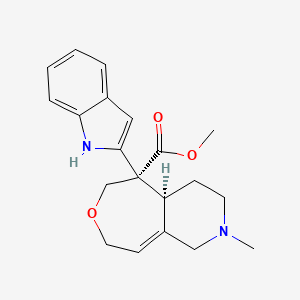

methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQMYHQHWMKUFY-JXFKEZNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)